molecular formula C15H17ClO3 B15046660 Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-52-9

Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B15046660
CAS No.: 1385694-52-9
M. Wt: 280.74 g/mol
InChI Key: DUYCIWQLRVHHIT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which also contains an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetic acid and cyclohexanone.

    Esterification: The 2-chlorophenylacetic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-chlorophenylacetate.

    Cyclization: The ethyl 2-chlorophenylacetate is then subjected to a cyclization reaction with cyclohexanone in the presence of a base such as sodium ethoxide to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Chlorophenylacetone
  • 2-Chlorophenylmethyl ketone

Comparison: Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to its combination of ester, ketone, and chlorophenyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c1-2-19-14(18)15(9-7-11(17)8-10-15)12-5-3-4-6-13(12)16/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYCIWQLRVHHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166600
Record name Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-52-9
Record name Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385694-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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